molecular formula C7H10O4 B15250034 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one

4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one

Cat. No.: B15250034
M. Wt: 158.15 g/mol
InChI Key: YFXXJQJIGQHZSG-NSCUHMNNSA-N
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Description

4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one is a cyclic carbonate derivative characterized by a 1,3-dioxolan-2-one core substituted with a 1-propenyloxymethyl group. The propenyloxy moiety (CH₂CH₂CH₂-O-CH₂-) introduces an unsaturated allyl-type chain, enabling unique reactivity in polymerization and functionalization reactions.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

4-[[(E)-prop-1-enoxy]methyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2-3,6H,4-5H2,1H3/b3-2+

InChI Key

YFXXJQJIGQHZSG-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/OCC1COC(=O)O1

Canonical SMILES

CC=COCC1COC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one typically involves the reaction of propenyl alcohol with 1,3-dioxolan-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The propenyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted dioxolanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The propenyloxymethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one with structurally related 1,3-dioxolan-2-one derivatives:

Compound Name Substituent Group Key Functional Properties Applications/Reactivity Reference ID
This compound 1-Propenyloxymethyl (CH₂CH₂CH₂-O-CH₂-) Unsaturated allyl-type chain; reactive toward thiol-ene click chemistry Crosslinking in polymer synthesis, intermediates for functionalized materials
4-(Chloromethyl)-1,3-dioxolan-2-one Chloromethyl (Cl-CH₂-) Electrophilic chloromethyl group; reactive in nucleophilic substitution CO₂ fixation catalyst studies, precursor for alkylation reactions
4-(Hydroxymethyl)-1,3-dioxolan-2-one Hydroxymethyl (HO-CH₂-) Polar, biodegradable; participates in ring-opening polymerization Biodegradable polymers, green solvents, polyurethane precursors
4-(Allyloxymethyl)-1,3-dioxolan-2-one Allyloxymethyl (CH₂=CHCH₂-O-CH₂-) Terminal alkene for thiol-ene reactions; higher steric bulk than propenyl Synthesis of dicyclocarbonates for polyhydroxyurethanes
4-(Trifluoromethyl)-1,3-dioxolan-2-one Trifluoromethyl (CF₃-) Electron-withdrawing group; enhances thermal/chemical stability High-performance polymers, electrolytes for lithium-ion batteries

Physical and Spectroscopic Properties

  • NMR Analysis :

    • The propenyloxymethyl group in this compound would show distinct vinyl proton signals (δ 5.0–6.0 ppm in ¹H NMR) and carbon signals (δ 115–125 ppm in ¹³C NMR) . This contrasts with chloromethyl derivatives, where CH₂Cl protons resonate at δ 3.5–4.0 ppm .
    • The hydroxymethyl derivative displays a broad OH peak (δ 1.5–2.5 ppm) in D₂O-exchanged spectra, absent in other analogues .
  • Thermal Stability :

    • Trifluoromethyl and chloromethyl derivatives exhibit higher thermal stability (decomposition >200°C) due to strong C-F/C-Cl bonds, whereas propenyloxymethyl and hydroxymethyl analogues decompose below 180°C .

Biological Activity

4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one, also known by its CAS number 12865911, is a compound of significant interest in various fields of research, particularly in organic synthesis and material science. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula : C7H10O4
  • Molecular Weight : 158.15 g/mol
  • Structure : The compound contains a dioxolane ring, which is known for its reactivity in various chemical transformations.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic reactions and polymerization processes. It is hypothesized that the compound can form cyclic intermediates that facilitate further chemical reactions. This property makes it a valuable precursor in the synthesis of various biologically active molecules.

Case Studies

  • Polymerization and Material Science Applications :
    • The compound has been utilized in the synthesis of polymers and resins due to its reactivity. For instance, it has been used as a monomer in the production of cross-linked polymer networks that exhibit enhanced mechanical properties and thermal stability .
  • Synthesis of Bioactive Compounds :
    • In synthetic chemistry, this compound has been employed as a building block for the synthesis of bioactive molecules. Its ability to undergo Michael addition reactions has been exploited to create complex structures with potential pharmacological activity .

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityToxicity Profile
This compound12865911Reactive monomer for polymerizationLow systemic toxicity
4-Methyl-1,3-dioxolan-2-one931-40-8Eye irritant; low systemic effects in inhalationNOAEC at 1000 mg/m³
4-Hydroxymethyl-1,3-dioxolan-2-one931-40-8Versatile organic compound; used in agrochemicalsLimited data on toxicity

Future Directions

Further research is needed to elucidate the precise biological mechanisms and potential therapeutic applications of this compound. Investigating its interactions at the molecular level could lead to the development of new materials or drugs with enhanced efficacy and safety profiles.

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